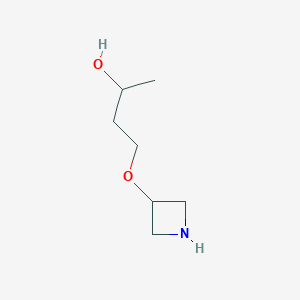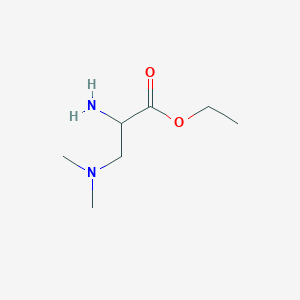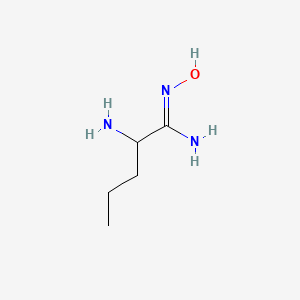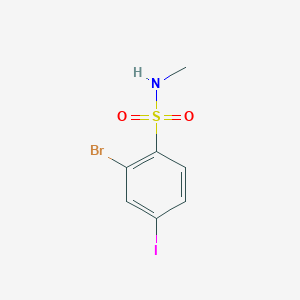
2-Bromo-1-(2-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO. It is a halogenated alcohol, featuring both bromine and fluorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluorophenyl)ethanol typically involves the bromination of 2-fluorophenylethanol. One common method is the reaction of 2-fluorophenylethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-fluorophenylethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 2-Fluoro-1-phenylethanol.
Oxidation: 2-Bromo-1-(2-fluorophenyl)ethanone.
Reduction: 2-Fluorophenylethanol.
Scientific Research Applications
2-Bromo-1-(2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluorophenyl)ethanol involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, further affecting its behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-chlorophenyl)ethanol
- 2-Bromo-1-(2-methylphenyl)ethanol
- 2-Bromo-1-(2-nitrophenyl)ethanol
Uniqueness
2-Bromo-1-(2-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
2-bromo-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 |
InChI Key |
ATULJZJQJFRUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


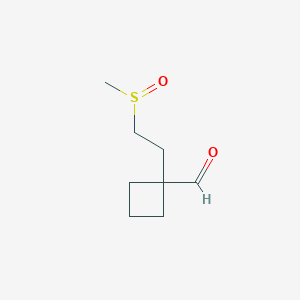
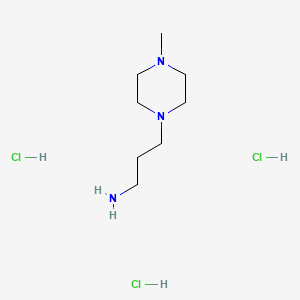
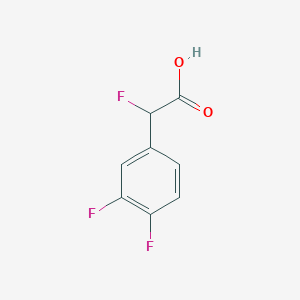
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
![2-[(3-Amino-5-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B15274475.png)
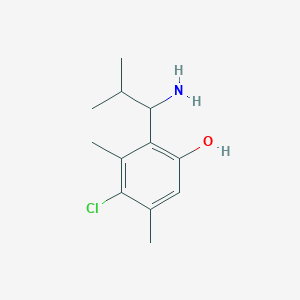
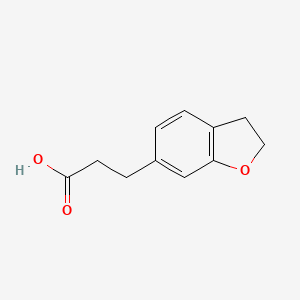
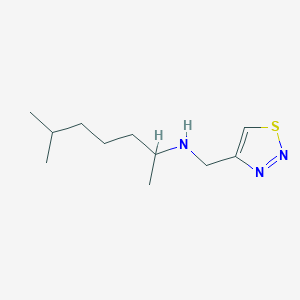
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
